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molecular formula C14H22N2O B8325048 1-Benzyl-2-methoxymethyl-2-methyl-piperazine

1-Benzyl-2-methoxymethyl-2-methyl-piperazine

Cat. No. B8325048
M. Wt: 234.34 g/mol
InChI Key: IGNIGSQPBCNGQA-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

A mixture of 130 mg (0.524 mmol) 4-benzyl-5-methoxymethyl-5-methyl-piperazin-2-one in 5 mL THF was cooled with ice and 780 μL (0.780 mmol) 1M lithium aluminum hydride solution in THF was added dropwise under argon atmosphere. The resultant mixture was stirred 3 h under ice-bath cooling and 2.5 h at Rt. Then the mixture was quenched with saturated aqueous Na2SO4 solution, stirred for 1 h, filtered through Celite, washed with EtOAc and concentrated in vacuo.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
780 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13]([CH2:15][O:16][CH3:17])([CH3:14])[CH2:12][NH:11][C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][C:13]1([CH2:15][O:16][CH3:17])[CH3:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCC1(C)COC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
780 μL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooling and 2.5 h at Rt
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Then the mixture was quenched with saturated aqueous Na2SO4 solution
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)(C)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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